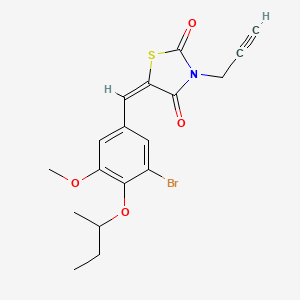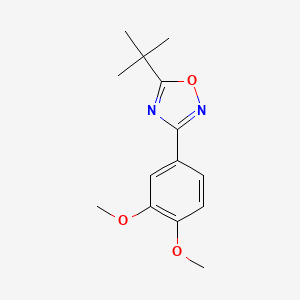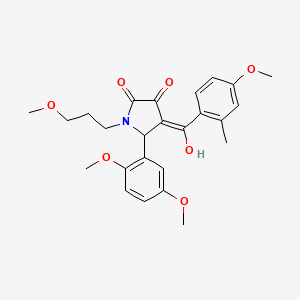
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine, commonly known as DBH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBH belongs to the class of compounds known as phenethylamines, which are known to have psychoactive properties. However, DBH has been found to have a unique mechanism of action that makes it a promising candidate for various scientific research applications.
Mécanisme D'action
DBH exerts its effects by binding to various receptors in the brain and peripheral tissues. It has been found to have a high affinity for serotonin, dopamine, and norepinephrine receptors. DBH has also been found to interact with various ion channels, including calcium and potassium channels. The exact mechanism of action of DBH is still being studied, but it is thought to involve the modulation of neurotransmitter release and the regulation of ion channel activity.
Biochemical and Physiological Effects
DBH has been found to have significant biochemical and physiological effects. In vitro studies have shown that DBH can inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. DBH has also been found to have potent antioxidant effects and can scavenge free radicals. In vivo studies have shown that DBH can reduce inflammation and pain, and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
DBH has several advantages for use in lab experiments. It is a relatively stable compound and can be easily synthesized in high purity. It has also been found to have potent effects at low concentrations, making it a cost-effective research tool. However, DBH has some limitations in lab experiments. It has been found to have low solubility in water, which can make it difficult to administer in vivo. It can also have off-target effects, making it important to use appropriate controls in experiments.
Orientations Futures
There are several future directions for research on DBH. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. DBH has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. Another area of interest is its potential as a treatment for chronic pain and inflammatory disorders. DBH has been found to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new treatments. Finally, there is interest in further exploring the mechanism of action of DBH, particularly its interactions with various receptors and ion channels. This could lead to the development of more specific and targeted drugs.
Méthodes De Synthèse
DBH can be synthesized through several methods, including the reductive amination of 3,4-methylenedioxyphenyl-2-nitropropene with piperidine. This method has been found to be efficient and yields a high purity product. Other methods include the use of palladium-catalyzed coupling reactions and the reduction of 3,4-methylenedioxyphenyl-2-nitropropene with sodium borohydride.
Applications De Recherche Scientifique
DBH has been found to have potential therapeutic applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, DBH has been found to have neuroprotective effects and can inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In pharmacology, DBH has been found to have potent anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain and inflammatory disorders. In medicinal chemistry, DBH has been found to be a potent inhibitor of various enzymes, including monoamine oxidase A and B, which are involved in the degradation of neurotransmitters.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-11(9-14-5-1)15-10-3-4-12-13(8-10)17-7-6-16-12/h3-4,8,11,14-15H,1-2,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBAWRWVTZMMQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-methyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5398064.png)

![4-methyl-N-[4-(3-methyl-1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B5398100.png)
![3-{2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}-1-propanol](/img/structure/B5398101.png)
![3-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5398108.png)

![(2S*,4S*,5R*)-1,2-dimethyl-4-({methyl[(3-methylpyridin-2-yl)methyl]amino}carbonyl)-5-(2-methylphenyl)pyrrolidine-2-carboxylic acid](/img/structure/B5398121.png)

![1,3-benzothiazol-2-yl[(4-methoxyphenyl)hydrazono]acetonitrile](/img/structure/B5398138.png)


![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-pyrimidin-2-yloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5398157.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)